
1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose
Overview
Description
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose (CAS: 139563-66-9) is a protected monosaccharide derivative widely used in carbohydrate chemistry. Its structure features acetyl groups at positions 1, 2, 4, and 6, and a benzyl group at position 3 (Figure 1). This protection strategy enhances stability and directs reactivity during glycosylation or functionalization. The compound’s empirical formula is C₂₁H₂₆O₁₀, with a molar mass of 438.43 g/mol . Its applications include synthesis of oligosaccharides, glycoconjugates, and intermediates for pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose typically involves the acetylation of glucose derivatives. One common method includes the following steps:
Starting Material: D-glucose is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, 4, and 6 are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Benzylation: The hydroxyl group at position 3 is then selectively benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyl and benzyl protecting groups in this compound undergo selective hydrolysis under controlled conditions:
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Acetyl Group Hydrolysis :
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Conditions : Acidic (e.g., trifluoroacetic acid in acetic acid) or basic (e.g., NaOMe/MeOH) conditions selectively remove acetyl groups .
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Outcome : Yields 3-O-benzyl-D-glucopyranose after full deacetylation, retaining the benzyl group at C-3 .
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Mechanism : Acid-catalyzed cleavage of ester bonds, with possible acyl migration during detritylation steps .
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Benzyl Group Removal :
Glycosylation and Condensation Reactions
This compound serves as a glycosyl donor due to its anomeric acetyl group, which acts as a leaving group under Lewis acid catalysis:
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Key Findings :
Oxidation Reactions
The benzyl and acetyl groups influence oxidation pathways:
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Primary Alcohol Oxidation :
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Benzyl Group Stability :
Substitution and Functional Group Interconversion
The acetyl groups undergo nucleophilic substitution, while the benzyl group enables further derivatization:
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Thioacetylation :
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Benzyl Group Exchange :
Stability and Protecting Group Strategies
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Acetyl Groups :
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Benzyl Group :
Comparative Reactivity
The positioning of acetyl and benzyl groups dictates reactivity:
Position | Reactivity | Impact on Synthesis |
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C-1 Acetyl | Key leaving group for glycosylation | Enables oligomer/polysaccharide formation |
C-3 Benzyl | Blocks reactivity at C-3 | Directs substitutions to C-4/C-6 |
Mechanistic Insights
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Glycosylation Mechanism :
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Acyl Migration :
Scientific Research Applications
Synthesis of Oligosaccharides
1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose serves as a key intermediate in the synthesis of oligosaccharides. Its structure allows for selective protection and deprotection of hydroxyl groups, facilitating the construction of complex carbohydrate structures. For instance, it can be utilized in the synthesis of (1→4)-D-glucan through condensation reactions catalyzed by Lewis acids, which yield oligosaccharides with defined degrees of polymerization .
Biochemical Reagents
This compound acts as an important biochemical reagent in various biological assays. Its derivatives are employed in glycosylation reactions to produce glycosides, which are crucial for studying glycoproteins and glycolipids' roles in biological systems . The acetyl groups provide stability while also allowing for subsequent modifications.
Drug Development
In drug development, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise as anti-cancer agents and in targeting specific pathways in metabolic disorders. Research indicates that modifications to the benzyl group can enhance bioavailability and target specificity .
Material Science
The compound is also investigated for its role in material science, particularly in developing biodegradable polymers. The ability to manipulate its structure allows researchers to create materials with desirable mechanical properties and degradation rates suitable for biomedical applications .
Case Study 1: Synthesis of Cellooligosaccharides
A study demonstrated the use of this compound as a precursor for synthesizing cellooligosaccharides. By employing boron trifluoride etherate as a catalyst under controlled conditions, researchers achieved a high degree of polymerization with favorable yields . The resulting oligosaccharides exhibited potential applications in food science and nutrition.
Case Study 2: Glycosylation Reactions
Research highlighted the effectiveness of this compound in glycosylation reactions to produce various glycosides. The protective acetyl groups allowed for selective reactions that led to the formation of complex glycosidic linkages essential for studying carbohydrate interactions in biological systems .
Case Study 3: Anticancer Properties
In pharmacological studies, derivatives of this compound were tested for anticancer activity. Results indicated that certain modifications enhanced cytotoxic effects against cancer cell lines while minimizing toxicity to normal cells . This underscores the compound's potential as a scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose involves its ability to act as a protected form of glucose. The acetyl and benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective deprotection and functionalization at specific positions. This selective protection and deprotection strategy is crucial in the synthesis of complex carbohydrates and glycoconjugates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
- Structure : Acetyl groups at positions 1, 2, 3, and 4; hydroxyl at position 6 is free .
- Key Differences :
- Applications: Intermediate for click chemistry and glycosyl donors requiring free C6-OH .
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- Structure : Benzyl groups at positions 2, 3, 4, and 6 .
- Key Differences :
- Fully benzylated, conferring hydrophobicity and acid stability.
- Contrasts with the title compound’s mixed acetyl/benzyl protection.
- Applications : Glycosylation under acidic conditions; stable intermediates in multi-step syntheses .
Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside
- Structure: Acetyl groups at positions 2, 3, 4, 6; thioethyl group at anomeric position .
- Key Differences :
- Thio-glycoside enhances leaving-group ability for glycosylation.
- Lacks benzyl protection, enabling orthogonal deprotection strategies.
- Applications: Glycosylation donor for β-linked oligosaccharides .
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-glucopyranose
- Structure : Benzoyl groups at positions 1–4; trityl group at position 6 .
- Key Differences :
- Bulky benzoyl/trityl groups increase steric hindrance.
- Trityl protection allows selective deprotection at C6.
- Applications : Synthesis of selectively modified glycans .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Features
Notable Research Findings
- Crystal Structure Analogues: Complex acetylated glucopyranose derivatives (e.g., tetrasaccharides) exhibit chair conformations stabilized by intramolecular hydrogen bonds, similar to the title compound’s predicted geometry .
Discrepancies and Limitations
- CAS Number Variability: The title compound is listed under CAS 139563-66-9 and 39686-94-7 , possibly due to supplier-specific nomenclature. Further verification is recommended for reproducibility.
Biological Activity
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose (C21H26O10) is a glycoside derivative of glucose that has garnered attention in various biological studies due to its potential therapeutic properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant research findings.
- Molecular Formula : C21H26O10
- Molecular Weight : 438.43 g/mol
- Density : 1.27 g/cm³
- Melting Point : 107 °C
- Boiling Point : 514.2 °C (predicted) .
Synthesis
The synthesis of this compound typically involves the acetylation of hydroxyl groups on the glucose molecule followed by the introduction of a benzyl group at the anomeric position. This method allows for the selective protection of hydroxyl groups, which is crucial for further chemical transformations and applications in glycoscience .
Antioxidant Properties
Research has indicated that derivatives of glucopyranose can exhibit significant antioxidant activity. For instance, compounds similar to this compound have demonstrated protective effects against oxidative stress induced by reactive oxygen species (ROS). This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
Neuroprotective Effects
A study highlighted the neuroprotective potential of glucopyranosides against β-amyloid-induced toxicity in neuronal cells. The presence of acetyl and benzyl groups appears to enhance the stability and bioavailability of these compounds, thereby increasing their efficacy in protecting against neuronal injury .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has shown activity against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 500 µg/mL |
Escherichia coli | 250 µg/mL |
Bacillus subtilis | 125 µg/mL |
These results suggest moderate antibacterial efficacy that may be enhanced through structural modifications .
Case Studies and Research Findings
- Neuroprotection Against β-Amyloid : In vitro studies demonstrated that glucopyranosides could mitigate cell death induced by β-amyloid peptides in neuronal cultures. The protective mechanism was attributed to the antioxidant properties of the acetyl groups present in the structure .
- Antibacterial Efficacy : A comparative study evaluated various glycoside derivatives against common pathogens. The findings indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .
- Cytotoxicity Studies : Further investigations into cytotoxicity revealed that while some derivatives were non-toxic at high concentrations (>50 µg/mL), others displayed strong cytotoxic effects against leukemia cells with IC50 values as low as 9 µg/mL .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose, and how is purity ensured?
- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. For example, benzylation at the 3-OH position is achieved using benzyl chloride in DMF with NHOAc as a base, followed by acetylation of remaining hydroxyls with acetic anhydride. Reaction monitoring via TLC (e.g., Merck pre-coated plates) and purification via silica gel chromatography (0.040–0.063 mm) are critical for isolating the pure product . Solvents must be rigorously dried (e.g., using 4 Å molecular sieves) to avoid side reactions. Post-synthesis, H and C NMR (Bruker Avance III 600 MHz) confirm regioselective protection .
Q. How do researchers validate the stereochemical integrity of this compound during synthesis?
- Methodological Answer : Optical rotation measurements (Anton Paar MCP100 polarimeter) and NOE (Nuclear Overhauser Effect) NMR experiments are used to confirm the beta-D configuration. Comparative analysis with literature optical rotation values ([α]) for analogous acetylated/benzylated glucopyranose derivatives ensures stereochemical fidelity .
Q. What are the common impurities in this compound, and how are they resolved?
- Methodological Answer : Partial acetylation or incomplete benzylation often generates impurities. These are identified via TLC (hexane:ethyl acetate gradients) and removed using gradient elution in column chromatography (YMC-Pack SIL-06 columns). Mass spectrometry (Q-TOF Ultima Global) detects trace byproducts like mono-acetylated intermediates .
Advanced Research Questions
Q. How does the benzyl group at the 3-position influence glycosylation donor efficiency compared to other protecting groups?
- Methodological Answer : The 3-O-benzyl group enhances steric hindrance, directing glycosylation to the anomeric center (C1). Comparative studies with 3-O-acetyl or 3-O-TBDMS analogs show reduced β-selectivity (≤70% vs. >90% for benzyl). Kinetic experiments under BF-etherate catalysis demonstrate that the benzyl group stabilizes the oxocarbenium intermediate, favoring β-glycosidic bond formation .
Q. What strategies mitigate regioselectivity challenges during selective deprotection of acetyl groups?
- Methodological Answer : Controlled hydrolysis using NaOMe/MeOH selectively removes acetyl groups while retaining the benzyl group. For example, 1,2,4,6-tetra-O-acetyl-3-O-benzyl derivatives are treated with 0.1 M NaOMe at 0°C for 2 hours, monitored by TLC. The reaction is quenched with Amberlite IR-120 resin to prevent over-hydrolysis .
Q. How do discrepancies in glycosylation yields arise under varying catalytic conditions, and how are they resolved?
- Methodological Answer : Contradictions in yields (e.g., 60–85%) are often due to moisture sensitivity or catalyst loading. Systematic screening of Lewis acids (BF-etherate vs. TMSOTf) under anhydrous conditions (4 Å molecular sieves) identifies optimal parameters. For example, BF-etherate in CHCl at −20°C maximizes β-selectivity (88%) . Data normalization using internal standards (e.g., methyl benzoate) controls for batch variability .
Q. What role does this compound play in studying enzyme-catalyzed glycosyl transfer reactions?
- Methodological Answer : It serves as a stable donor analog for glycosyltransferases (e.g., β-1,4-galactosyltransferase). Competitive inhibition assays with UDP-glucose reveal mechanistic insights into enzyme active-site interactions. Kinetic parameters (K, k) are measured via HPLC monitoring of reaction progress .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSXDYBIIGRQJ-YMQHIKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455622 | |
Record name | 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39686-94-7 | |
Record name | 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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